4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide chemical structure and properties
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide chemical structure and properties
A Technical Guide to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide: A Versatile Photo-Crosslinking Agent for Elucidating Molecular Interactions
Introduction: Capturing Transient Interactions with Light
In the intricate world of molecular biology and drug discovery, understanding the fleeting interactions between biomolecules is paramount. These interactions govern nearly all cellular processes, from signal transduction to enzymatic catalysis. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in their native environment. [1]At the heart of this technique are photoreactive crosslinkers, and among the most effective is the trifluoromethyl-aryldiazirine family of compounds. This guide provides an in-depth technical overview of a key member of this family: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide and its derivatives, which are instrumental in identifying and characterizing ligand-binding proteins, mapping binding sites, and elucidating complex biological pathways. [2] The trifluoromethyl-aryldiazirine moiety is favored for several reasons. Upon irradiation with UV light (typically around 350-360 nm), it efficiently releases nitrogen gas to generate a highly reactive carbene intermediate. [1][3]This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, or N-H bonds, forming a stable covalent linkage. [4][5]The trifluoromethyl group enhances the stability of the diazirine ring and suppresses the formation of an undesired linear diazo isomer, thereby increasing the efficiency of carbene generation. [1][6]The benzamide functional group provides a convenient handle for conjugation to a wide variety of molecules of interest, such as small molecule inhibitors, peptides, or nucleotides.
Chemical Structure and Physicochemical Properties
The core structure of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide consists of a benzene ring substituted with a trifluoromethyl-diazirine group at one end and a benzamide group at the other. This arrangement provides both the photoreactive and conjugatable functionalities.
Table 1: Physicochemical Properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (a common precursor)
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₃N₂O₂ | [7][8] |
| Molecular Weight | 230.14 g/mol | [7][8] |
| CAS Number | 85559-46-2 | [7][8] |
| Appearance | White to off-white powder | |
| Melting Point | 110-112 °C | |
| Solubility | Soluble in DMSO and DMF | [9] |
| Storage Temperature | 2-8°C |
Mechanism of Photo-Activation and Crosslinking
The utility of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide as a photo-crosslinker stems from its clean and efficient photochemical activation. The process can be summarized in the following steps:
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UV Activation: Upon irradiation with UV light, typically in the 350-365 nm range, the diazirine ring absorbs a photon. [4][10]2. Nitrogen Extrusion: This absorption of energy leads to the irreversible extrusion of a molecule of nitrogen gas (N₂). [4][11]3. Carbene Generation: The loss of nitrogen generates a highly reactive and short-lived carbene intermediate. [4][11]4. Covalent Insertion: This carbene rapidly inserts into nearby chemical bonds, such as C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent crosslink. [4][5] The short lifetime and high reactivity of the carbene ensure that crosslinking occurs only with molecules in close proximity, providing a high-resolution "snapshot" of the molecular interaction. [12]
Caption: Photochemical activation of a diazirine probe.
Synthesis and Functionalization
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide and its derivatives typically starts from commercially available precursors. An improved synthesis of the key intermediate, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, has been reported, making these reagents more accessible. [13]The carboxylic acid or amine functionalities of these precursors serve as versatile handles for conjugation to various molecules of interest. [14] General Protocol for Amide Coupling:
A common method for attaching the diazirine photophore to a molecule of interest (e.g., a peptide or small molecule with a primary amine) is through an amide bond formation with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Caption: General workflow for amide coupling.
Applications in Research and Drug Discovery
The versatility of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide-based probes has led to their widespread use in various applications:
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Target Identification and Validation: By attaching the photophore to a bioactive small molecule, researchers can identify its direct binding partners within a complex cellular lysate. [11]This is crucial for understanding the mechanism of action of drugs and for validating new drug targets.
-
Binding Site Mapping: Photo-crosslinking can pinpoint the specific amino acid residues involved in a ligand-protein interaction. After crosslinking, the protein-ligand adduct is proteolytically digested, and the crosslinked peptides are identified by mass spectrometry. [5]* Studying Protein-Nucleic Acid Interactions: Oligonucleotides functionalized with this diazirine moiety have been used to study the interactions between DNA or RNA and their binding proteins. [15]* Probing Glycoconjugate Interactions: Diazirine-containing sugars can be metabolically incorporated into cellular glycoconjugates to identify their binding partners. [12]* Amyloid Formation Studies: Site-specific incorporation of trifluoromethyldiazirine probes into amyloidogenic peptides has provided structural insights into the early stages of fibril formation. [16]
Experimental Protocol: Photo-Affinity Labeling of a Target Protein
This protocol provides a general framework for a photo-affinity labeling experiment. Optimization of specific conditions (e.g., probe concentration, irradiation time) is essential for each biological system.
1. Probe Incubation:
- Incubate the target protein with the diazirine-functionalized probe in a suitable buffer (e.g., PBS).
- Include a control sample with a competitor ligand to demonstrate the specificity of the interaction. [11] * A typical probe concentration is in the low micromolar range, but should be optimized based on the binding affinity.
2. UV Irradiation:
- Irradiate the samples with a UV lamp at 350-365 nm on ice. [9][11] * The optimal irradiation time depends on the lamp's power and the distance to the sample, and should be determined empirically. [11] 3. Analysis of Crosslinking:
- Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-probe adduct.
- Visualize the adduct by Western blotting using an antibody against the protein of interest or by detecting a reporter tag (e.g., biotin, fluorophore) on the probe. [11] 4. Identification of Binding Site (Optional):
- Excise the crosslinked band from the gel.
- Perform in-gel digestion with a protease (e.g., trypsin).
- Analyze the resulting peptides by LC-MS/MS to identify the crosslinked residue(s).
Safety and Handling
While diazirine-based reagents have a desirable safety profile for laboratory use, standard precautions for handling chemical compounds should be followed. [4][17][18]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. [19]Handle in a well-ventilated area or a fume hood. [19]* Storage: Store in a cool, dry place, protected from light. * Disposal: Dispose of in accordance with local regulations.
Conclusion
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide and its derivatives are powerful and versatile tools for chemical biologists and drug discovery scientists. Their efficient photo-activation, stable carbene generation, and facile conjugation chemistry make them ideal for capturing and characterizing transient biomolecular interactions. By enabling the identification of drug targets, the mapping of binding sites, and the elucidation of complex biological pathways, these photo-crosslinkers will continue to play a pivotal role in advancing our understanding of biology and in the development of new therapeutics.
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